

A Technical Guide to Chromanol 293B: A Selective IKs Potassium Channel Blocker

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Compound of Interest

Compound Name: *Chromanol 293B*

Cat. No.: *B1662282*

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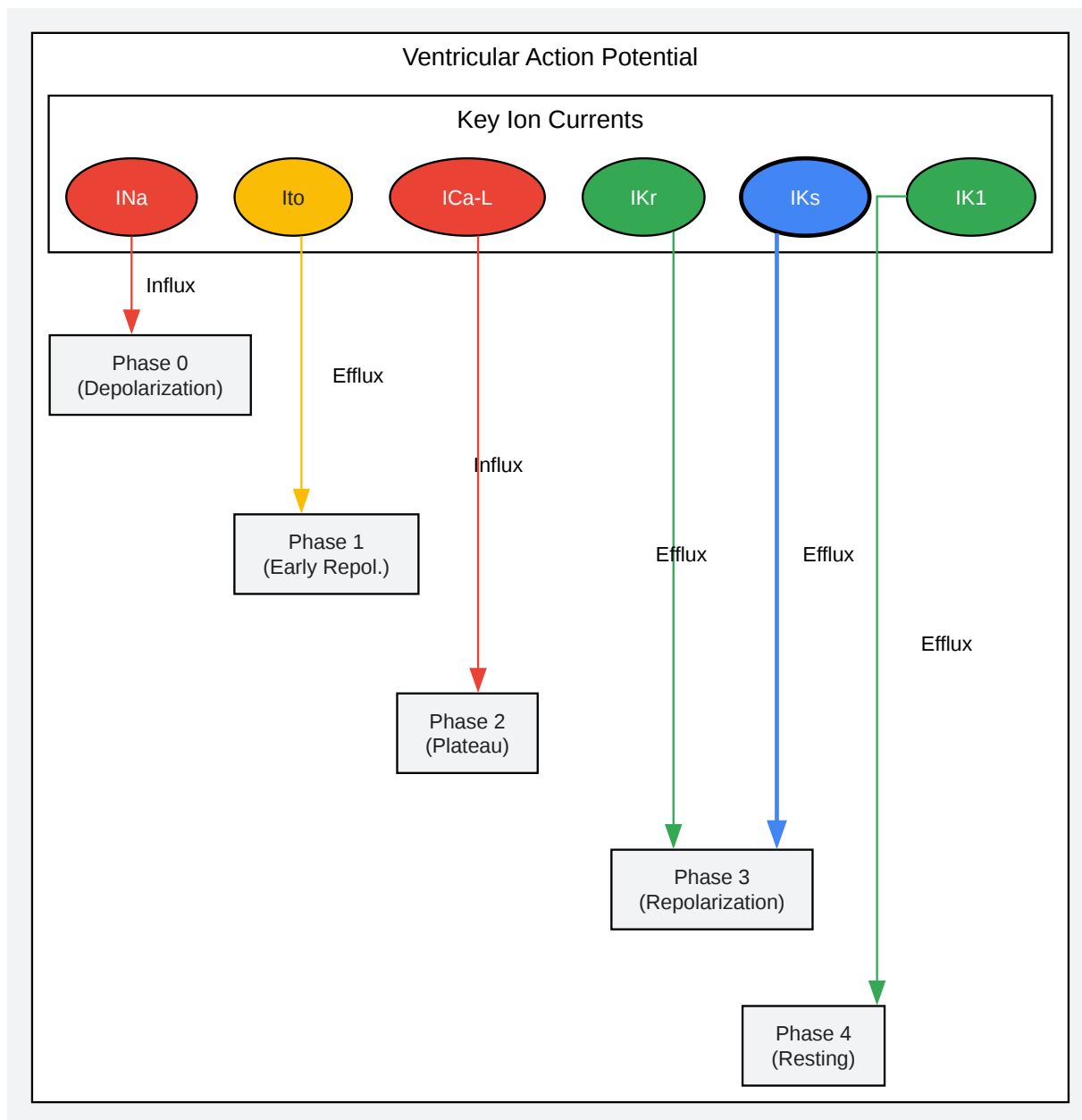
This document provides a comprehensive technical overview of **Chromanol 293B**, a cornerstone pharmacological tool for studying the slowly activating delayed rectifier potassium current (IKs). It details the molecular target of **Chromanol 293B**, its mechanism of action, quantitative pharmacological data, and standard experimental protocols for its use.

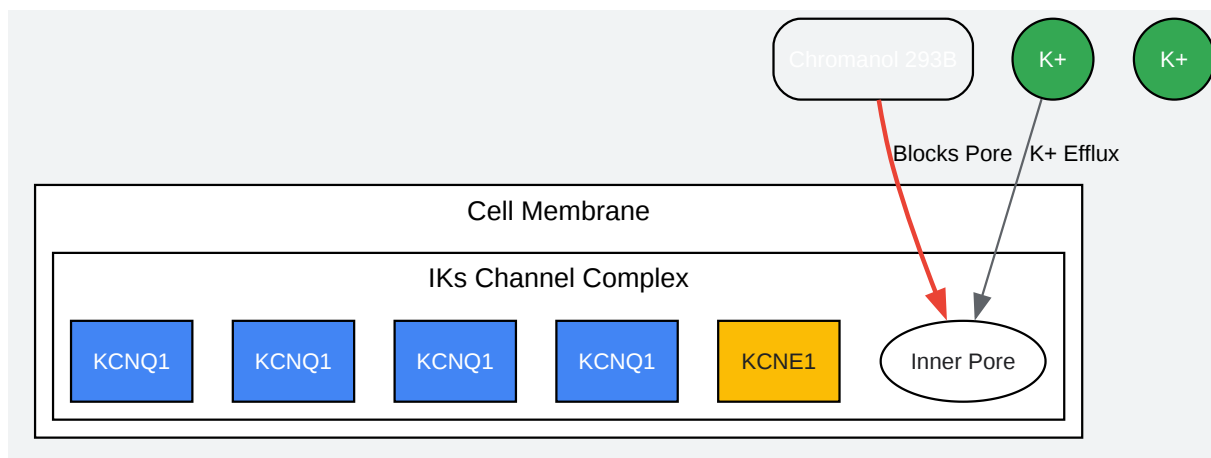
The IKs Potassium Channel: Structure and Function

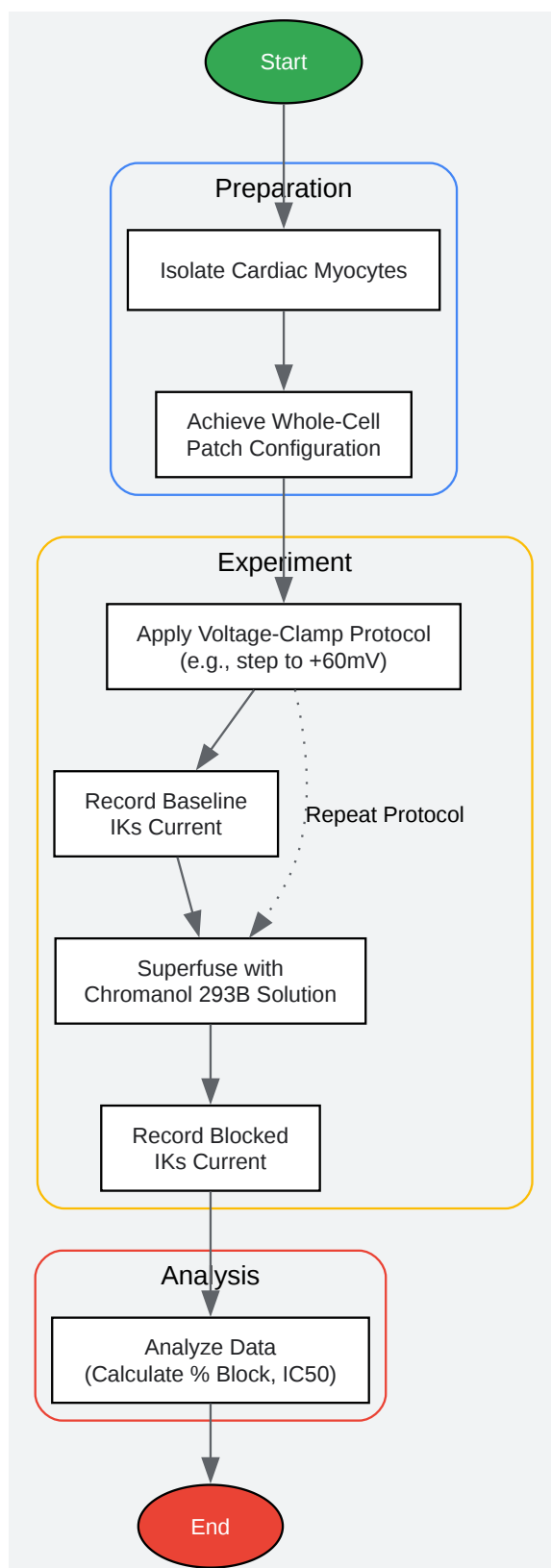
The IKs current is a critical component of cardiac repolarization, particularly during sympathetic stimulation.^[1] It is responsible for the slow component of the delayed rectifier potassium current (IK) that helps terminate the cardiac action potential, ensuring the proper rhythm of the heart.^{[2][3]}

- Molecular Composition:** The IKs channel is a heteromultimeric protein complex.^[1] It is formed by the co-assembly of four pore-forming α -subunits, known as KCNQ1 (or Kv7.1), and auxiliary β -subunits, typically KCNE1 (or MinK).^{[1][2]} The KCNQ1 subunit contains six transmembrane segments, with the loop between segments 5 and 6 forming the ion-conducting pore.^[4] The KCNE1 subunit, having a single transmembrane domain, modulates the channel's gating kinetics, increasing the current amplitude, slowing its activation, and shifting the voltage dependence of activation to more positive potentials.^[5]
- Physiological Role:** During the cardiac action potential, the IKs current contributes to the repolarization in phase 3.^[3] While its role in normal repolarization at resting heart rates can

be minimal, it serves as a vital "repolarization reserve".^{[4][6]} Under conditions of increased heart rate or adrenergic stimulation (the "fight-or-flight" response), the IKs current is significantly enhanced, preventing excessive prolongation of the action potential duration (APD) and protecting against arrhythmias.^{[4][7]} Loss-of-function mutations in the genes encoding KCNQ1 or KCNE1 can lead to Long QT Syndrome (LQT1 and LQT5, respectively), a disorder that predisposes individuals to life-threatening cardiac arrhythmias.^{[2][3]}







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